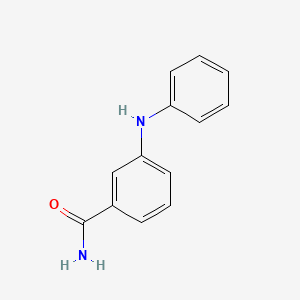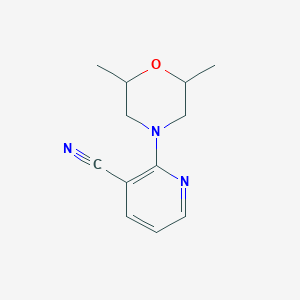
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile
Descripción general
Descripción
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is a chemical compound with a unique structure that combines a morpholine ring with a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile typically involves the reaction of 2,6-dimethylmorpholine with nicotinonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the morpholine, followed by nucleophilic substitution with nicotinonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 4,6-Dimethyl-2-(4-morpholinyl)nicotinonitrile
Comparison
Compared to similar compounds, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a nicotinonitrile moiety makes it particularly versatile for various applications .
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-11(6-13)4-3-5-14-12/h3-5,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOREKBBDZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

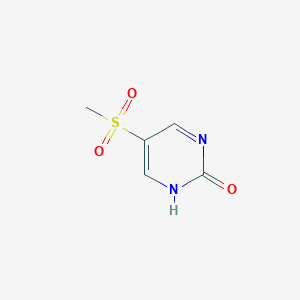
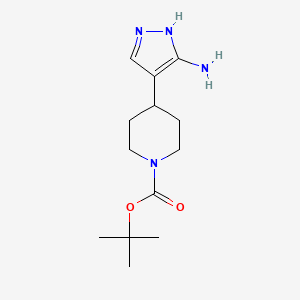
![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)

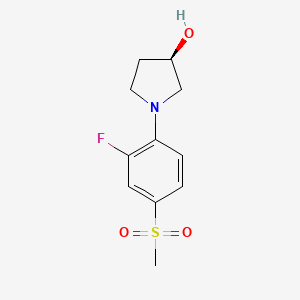
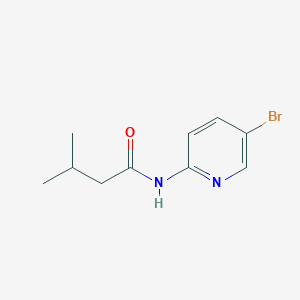
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
